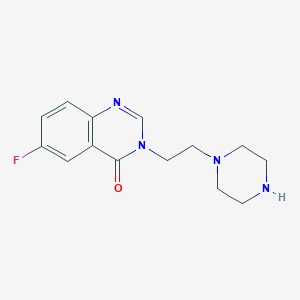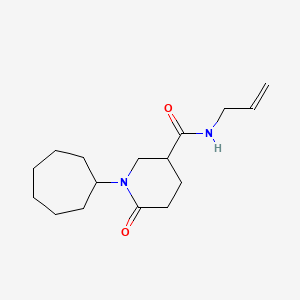
6-Fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4-one typically involves the following steps:
Starting Material: The synthesis begins with 6,7-difluoroquinazolin-4-one.
Nucleophilic Substitution: The 7-fluoro atom is substituted with a cyclic secondary amine, such as piperazine, through nucleophilic aromatic substitution.
Amidification: The 3-NH group undergoes amidification with 2-chloroethylamine to introduce the piperazin-1-ylethyl side chain.
Industrial Production Methods
化学反応の分析
Types of Reactions
6-Fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the piperazine side chain.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro or piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluoro or piperazine positions .
科学的研究の応用
6-Fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazolinone derivatives.
作用機序
The mechanism of action of 6-Fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4-one involves:
Molecular Targets: The compound targets enzymes such as DNA-PK (DNA-dependent protein kinase) and topoisomerases, which are crucial for DNA replication and repair.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt DNA synthesis and repair, leading to cell death in rapidly proliferating cells, such as cancer cells.
類似化合物との比較
Similar Compounds
Quinolones: Similar in structure and function, quinolones are well-known antibacterial agents.
Isothiazoloquinolones: These compounds have shown superior antibacterial activity compared to quinolones.
3-Aminoquinazolin-2,4-diones: These compounds also target type II topoisomerases but have a unique binding interaction that increases activity against resistant strains.
Uniqueness
6-Fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit DNA-PK and topoisomerases makes it a promising candidate for further research in antimicrobial and anticancer therapies .
特性
IUPAC Name |
6-fluoro-3-(2-piperazin-1-ylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O/c15-11-1-2-13-12(9-11)14(20)19(10-17-13)8-7-18-5-3-16-4-6-18/h1-2,9-10,16H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLAGZKVIWPPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=NC3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6049495.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6049503.png)
![7-(3,4-difluorobenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049507.png)
![5-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B6049513.png)
![6-(4-isopropyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6049530.png)

![3-[(2-Chlorophenyl)carbamoyl]-2-methylquinoline-4-carboxylic acid](/img/structure/B6049543.png)
![1-Tert-butyl-4-[[[4-(dimethylamino)-5-methylpyrimidin-2-yl]amino]methyl]pyrrolidin-2-one](/img/structure/B6049549.png)
![4-({4-[4-(aminocarbonyl)phenyl]-1-phthalazinyl}amino)-N-methylbenzamide](/img/structure/B6049551.png)
![ethyl 2-(cinnamoylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6049553.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-furamide](/img/structure/B6049562.png)
![N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B6049564.png)
![N~1~-(3,5-DIMETHYLPHENYL)-2-{[4-HYDROXY-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B6049579.png)
![3-(4-fluorophenyl)-5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6049586.png)
